molecular formula C22H34O8 B1379915 Ald-PEG5-t-butyl ester CAS No. 1433996-83-8

Ald-PEG5-t-butyl ester

Cat. No. B1379915
CAS RN: 1433996-83-8
M. Wt: 426.5 g/mol
InChI Key: QVWIJQYADDDNJZ-UHFFFAOYSA-N
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Description

Ald-PEG5-t-butyl ester is a type of Polyethylene Glycol (PEG) linker . It is a biochemical used for proteomics research . It serves as a powerful tool for constructing prodrugs and targeted therapeutics .


Chemical Reactions Analysis

Ald-PEG5-t-butyl ester is a bifunctional PEG linker, featuring an aromatic aldehyde and a t-butyl ester group . The aldehyde functionality enables selective conjugation to amine-containing molecules, while the t-butyl ester group facilitates hydrolysis under mild acidic conditions .


Physical And Chemical Properties Analysis

The molecular formula of Ald-PEG5-t-butyl ester is C17H32O8, and its molecular weight is 364.43 .

Scientific Research Applications

Bioconjugation

This compound is valuable for bioconjugation techniques, where it is used to link biomolecules to other compounds or surfaces. This is particularly useful in creating targeted therapies and diagnostic tools.

Each of these applications leverages the unique properties of “Ald-PEG5-t-butyl ester,” such as its ability to react with amines and its solubility in organic solvents, to advance scientific research across various fields .

Mechanism of Action

The Ald-PEG5-t-butyl ester serves as a powerful tool for constructing prodrugs and targeted therapeutics . It is reactive with aminooxy (NH2O) containing molecules .

Future Directions

Ald-PEG5-t-butyl ester, like other PEG linkers, is likely to continue playing a crucial role in the field of drug delivery and proteomics research . Its ability to construct prodrugs and targeted therapeutics suggests potential for further exploration in these areas .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIJQYADDDNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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